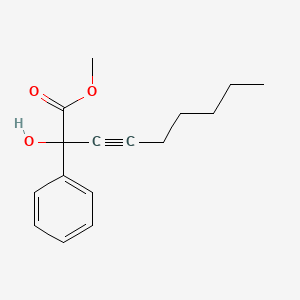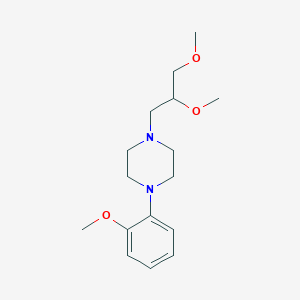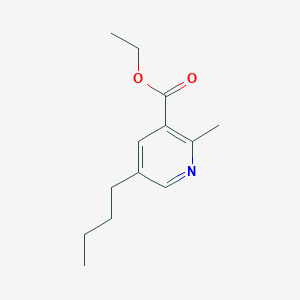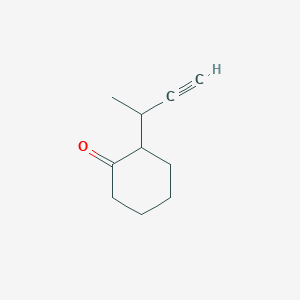
chlorozinc(1+);1,4-dichlorobenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorozinc(1+);1,4-dichlorobenzene-6-ide is a chemical compound with the molecular formula C6H4Cl2Zn It is a coordination complex where a zinc ion is coordinated to a 1,4-dichlorobenzene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);1,4-dichlorobenzene-6-ide can be synthesized through the reaction of zinc chloride with 1,4-dichlorobenzene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where zinc chloride and 1,4-dichlorobenzene are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorozinc(1+);1,4-dichlorobenzene-6-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form zinc metal and 1,4-dichlorobenzene.
Substitution: The chlorine atoms in the 1,4-dichlorobenzene ligand can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include chlorinated benzoic acids or other oxidized derivatives.
Reduction: The major products are zinc metal and 1,4-dichlorobenzene.
Substitution: Substituted benzene derivatives are formed.
Wissenschaftliche Forschungsanwendungen
Chlorozinc(1+);1,4-dichlorobenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which chlorozinc(1+);1,4-dichlorobenzene-6-ide exerts its effects involves the coordination of the zinc ion to the 1,4-dichlorobenzene ligand. This coordination alters the electronic properties of the ligand, making it more reactive in chemical reactions. The zinc ion can also interact with other molecules, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorobenzene: An isomer of 1,4-dichlorobenzene with chlorine atoms at the 1 and 2 positions.
1,3-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 3 positions.
Zinc chloride: A simple zinc salt without the organic ligand.
Uniqueness
Chlorozinc(1+);1,4-dichlorobenzene-6-ide is unique due to the presence of both the zinc ion and the 1,4-dichlorobenzene ligand This combination imparts distinct chemical properties that are not observed in the individual components or other isomers of dichlorobenzene
Eigenschaften
CAS-Nummer |
93833-21-7 |
|---|---|
Molekularformel |
C6H3Cl3Zn |
Molekulargewicht |
246.8 g/mol |
IUPAC-Name |
chlorozinc(1+);1,4-dichlorobenzene-6-ide |
InChI |
InChI=1S/C6H3Cl2.ClH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FZUSUBHCHMPEBS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=[C-]C=C1Cl)Cl.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)



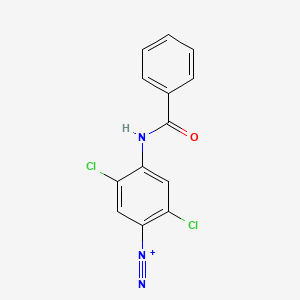

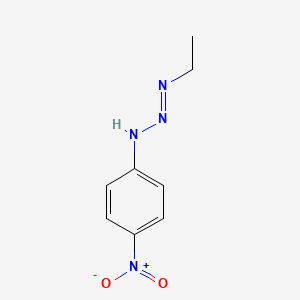
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
